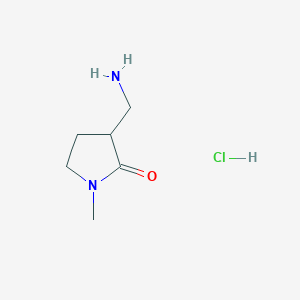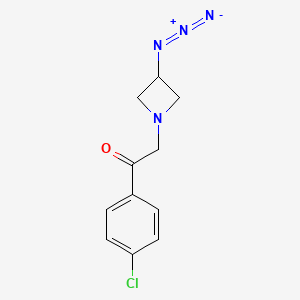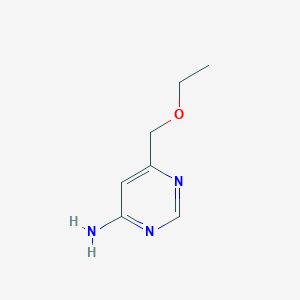
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride (AMMPHCl) is an organic compound that has been gaining attention in the scientific research community due to its unique properties and potential applications. AMMPHCl is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, analysis, and biological applications.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride: is used as an intermediate in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the synthesis of biaryl compounds, which are essential structures in pharmaceuticals, agrochemicals, and organic materials. The compound’s boronic acid moiety reacts with aryl halides in the presence of a palladium catalyst, forming C-C bonds under mild conditions.
Catalyst for Amidation and Esterification
This chemical serves as an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are fundamental in the production of amides and esters, which are valuable in creating a variety of chemical products, including pharmaceuticals, polymers, and fragrances.
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of heterocyclic compounds . Heterocycles are the core structures for many drugs and are important in medicinal chemistry. Its role in facilitating the formation of these compounds cannot be overstated, as it helps in creating diverse molecules with potential biological activity.
Peptide and Peptidomimetic Synthesis
It is also employed in the synthesis of peptides and peptidomimetics . Peptides and peptidomimetics have significant therapeutic potential, serving as hormones, enzyme inhibitors, antibiotics, and anticancer agents. The compound’s ability to act as a building block for these molecules makes it invaluable in pharmaceutical research.
Ligand for Protein and Enzyme Studies
As a ligand, 3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride aids in protein and enzyme studies . It can bind to proteins and enzymes, allowing researchers to study their structures and functions. This application is crucial in understanding disease mechanisms and developing new drugs.
Development of Nanoparticles for Drug Delivery
The compound has been used in the development of phenylboronic acid-functionalized nanoparticles for drug delivery . These nanoparticles can be designed to release therapeutic agents in response to specific biological stimuli, enhancing the efficacy and safety of treatments.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
These inhibitors demonstrate good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to exhibit remarkable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to inhibit mtb leurs and demonstrate in vitro antitubercular activity .
Action Environment
It is known that similar compounds are stable under inert gas (nitrogen or argon) at 2-8°c .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-3-2-5(4-7)6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQMQDSVIHZTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride | |
CAS RN |
2097937-38-5 | |
| Record name | 3-(aminomethyl)-1-methylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)




![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)

